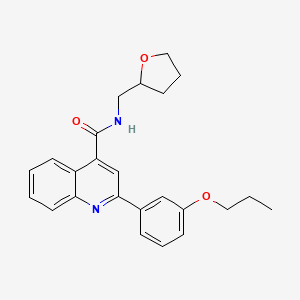
2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide
説明
2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, also known as PPFQ, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. PPFQ belongs to the class of quinolinecarboxamide compounds, which have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. In
作用機序
The mechanism of action of 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide involves the inhibition of multiple signaling pathways that are involved in cell proliferation, survival, and metastasis. 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been found to inhibit the PI3K/Akt/mTOR and MAPK/ERK pathways, which are commonly dysregulated in cancer cells. 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide also inhibits the replication of viruses by targeting viral proteins and enzymes, such as the RNA-dependent RNA polymerase of Zika virus.
Biochemical and Physiological Effects:
2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been found to exhibit several biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, inhibition of viral replication, and antibacterial activity against Gram-positive bacteria. 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been found to exhibit low toxicity to normal cells, making it a potential candidate for cancer therapy.
実験室実験の利点と制限
The advantages of using 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments include its potent anticancer, antiviral, and antimicrobial properties, low toxicity to normal cells, and its ability to inhibit multiple signaling pathways. However, the limitations of using 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide in lab experiments include its limited solubility in water and its high cost of synthesis.
将来の方向性
There are several future directions for research on 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide, including the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the identification of its molecular targets and mechanisms of action. Future research could also explore the potential of 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide as a combination therapy with other anticancer drugs or as a prophylactic agent against viral infections.
科学的研究の応用
2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Studies have shown that 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been found to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for cancer therapy.
In addition to its anticancer activity, 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been found to exhibit antiviral and antimicrobial properties. Studies have shown that 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide inhibits the replication of several viruses, including Zika virus, influenza A virus, and herpes simplex virus. 2-(3-propoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-4-quinolinecarboxamide has also been found to exhibit antibacterial activity against Gram-positive bacteria, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-propoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-2-12-28-18-8-5-7-17(14-18)23-15-21(20-10-3-4-11-22(20)26-23)24(27)25-16-19-9-6-13-29-19/h3-5,7-8,10-11,14-15,19H,2,6,9,12-13,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOIUDHLNQMMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-propoxyphenyl)-N-(tetrahydrofuran-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




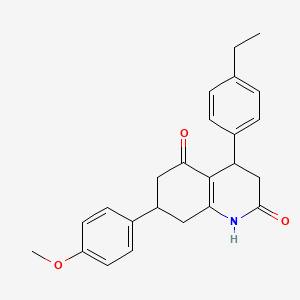

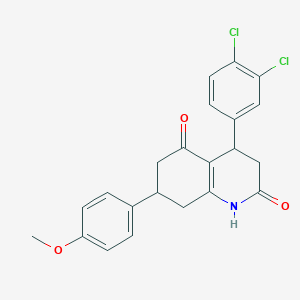


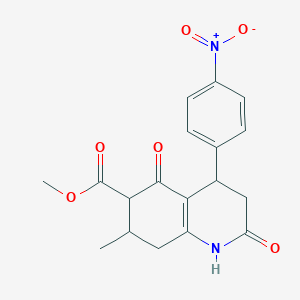
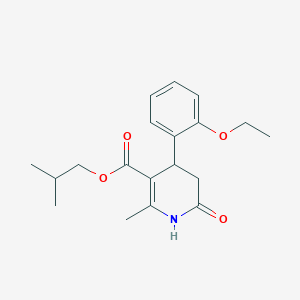
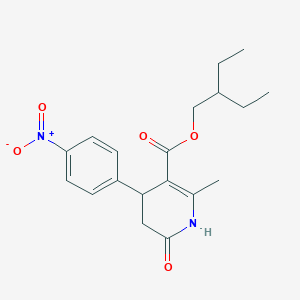
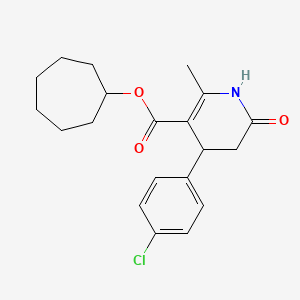
![3-(4-fluorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4263515.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263530.png)
![2-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-N,N-dimethyl-1-(3-methylphenyl)-2-oxoethanamine](/img/structure/B4263531.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4263533.png)